

The Influence of Substituent Electronics on the Claisen Rearrangement: A Technical Guide

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Compound of Interest

Compound Name: *Allyl o-tolyl ether*

Cat. No.: *B1266613*

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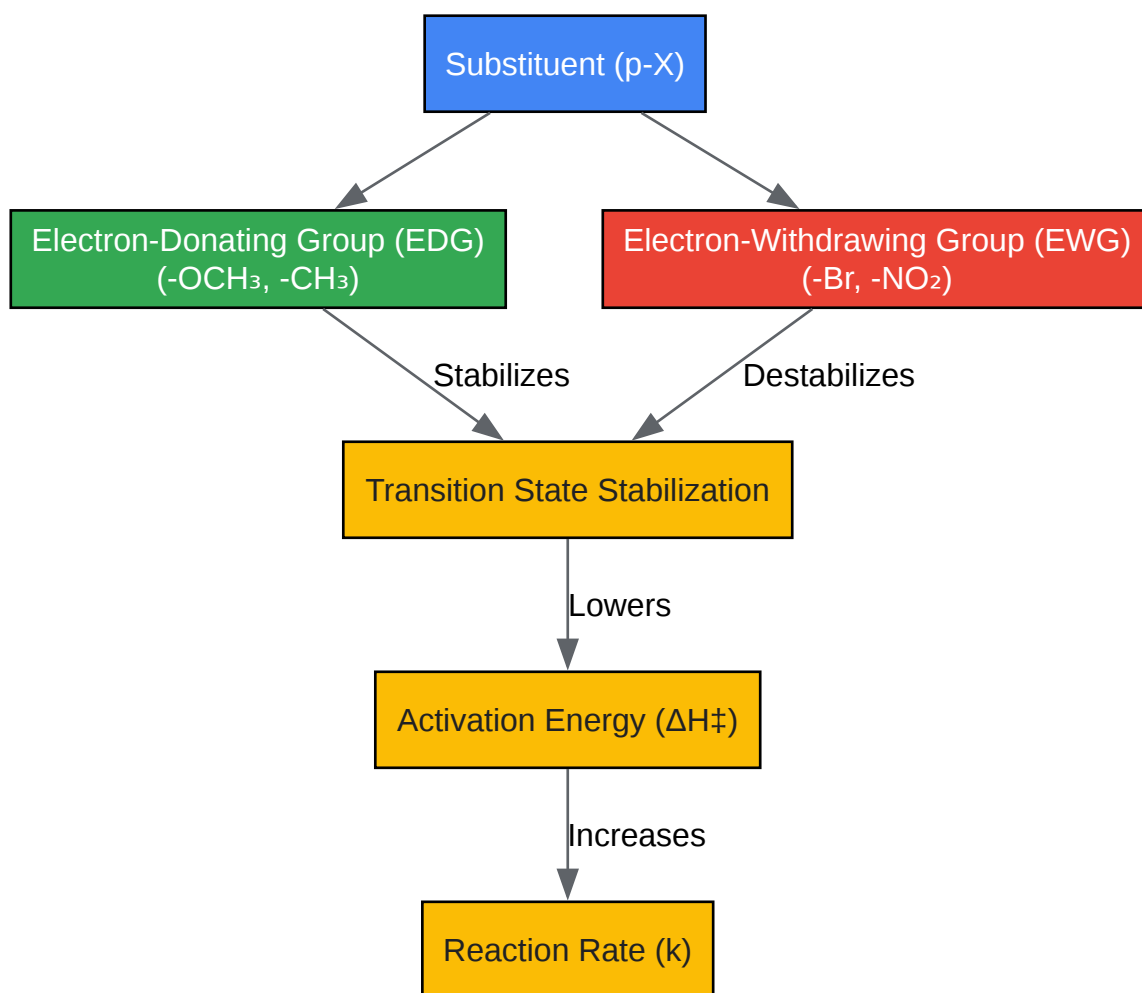
For Researchers, Scientists, and Drug Development Professionals

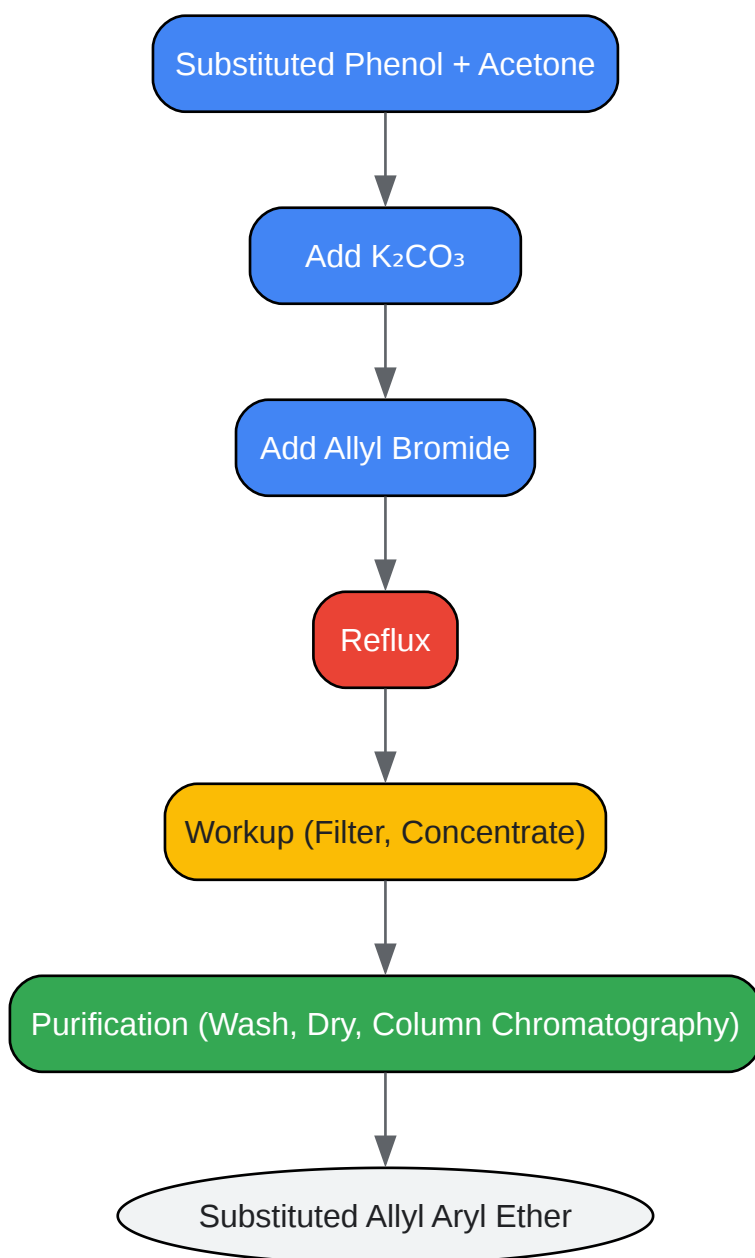
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful tool for carbon-carbon bond formation. This [1,5]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers to form γ,δ -unsaturated carbonyl compounds or ortho-allyl phenols, respectively, is profoundly influenced by the electronic nature of substituents on the reacting scaffold.

Understanding these electronic effects is critical for controlling reaction rates, regioselectivity, and overall efficiency, which is of paramount importance in the complex syntheses encountered in drug development and materials science. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Mechanism of the Claisen Rearrangement

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.^[2] This intramolecular process involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond. The transition state typically adopts a chair-like conformation to minimize steric interactions.^[3] For aromatic Claisen rearrangements, the initial [1,5]-sigmatropic shift forms a cyclohexadienone intermediate, which then rapidly tautomerizes to the thermodynamically stable ortho-substituted phenol, thereby restoring aromaticity.





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